3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Description
3,4-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluoro-substituted benzene core linked via an amide bond to a (1-phenylpyrrolidin-2-yl)methyl group. The pyrrolidine moiety introduces conformational rigidity and may influence receptor binding through steric and electronic effects.
Properties
IUPAC Name |
3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c19-16-9-8-13(11-17(16)20)18(23)21-12-15-7-4-10-22(15)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNBBLXNOXEJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves constructing the pyrrolidine ring from different cyclic or acyclic precursors or functionalizing preformed pyrrolidine rings . The reaction conditions and synthetic routes vary, but they typically involve the use of reagents that facilitate the formation of the pyrrolidine ring and its subsequent functionalization.
Chemical Reactions Analysis
3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Key Structural Differences :
- The target compound lacks sulfamoyl or oxadiazole groups found in LMM5/LMM11, suggesting divergent biological targets.
- Unlike Rip-B’s methoxy and phenolic groups, the 3,4-difluoro substitution may reduce hydrogen-bonding capacity but enhance electronegativity.
- The pyrrolidine side chain distinguishes it from catalytic benzoylthioureas (L1/L2/L3) and heterocyclic derivatives in .
Physicochemical Properties
*Inferred from analogs like LMM5/LMM11, which use DMSO/Pluronic F-127 for solubilization .
Target Compound Hypotheses :
- The 3,4-difluoro group could enhance binding to hydrophobic enzyme pockets.
- The pyrrolidine’s phenyl group may facilitate π-π stacking with aromatic residues in targets like kinases or GPCRs.
Data Table: Key Analog Compounds
Biological Activity
3,4-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article reviews the biological activity of this compound, synthesizing available research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₄F₂N₂O
- Molecular Weight : 252.26 g/mol
This compound features a difluorobenzamide moiety linked to a pyrrolidine ring, which may contribute to its biological activity by influencing its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against HIV. In one study, certain benzamide derivatives demonstrated potent inhibitory effects on HIV replication, suggesting that modifications in the benzamide structure can enhance antiviral activity.
Table 1: Antiviral Activity of Related Compounds
| Compound | EC50 (μM) Early Stage | EC50 (μM) Late Stage |
|---|---|---|
| PF-74 | 0.056 ± 0.017 | 0.23 ± 0.17 |
| 6a-9 | 8.18 ± 1.80 | 0.32 ± 0.11 |
| 3,4-Difluoro-N... | TBD | TBD |
Note: The EC50 values for this compound are yet to be determined (TBD).
Antibacterial Activity
In addition to antiviral properties, compounds similar to this compound have shown antibacterial activity against various pathogens. For example, studies have reported moderate antibacterial effects against strains such as Xanthomonas oryzae and Xanthomonas citri , with comparative analysis indicating that modifications in the molecular structure can influence efficacy.
Table 2: Antibacterial Activity of Benzamide Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Hymexazol | 6.11 |
| Compound A | TBD |
| Compound B | TBD |
Note: The MIC values for specific derivatives of this compound are yet to be determined (TBD).
The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific viral proteins or bacterial enzymes. Molecular docking studies suggest potential binding sites within viral capsid proteins and bacterial enzymes such as succinate dehydrogenase (SDH), indicating a multifaceted approach to inhibition.
Case Studies and Research Findings
- Antiviral Efficacy : A recent study focused on a series of phenylalanine derivatives demonstrated that structural modifications led to enhanced binding affinity and selectivity towards HIV capsid proteins, suggesting a promising pathway for developing antiviral agents based on the benzamide scaffold.
- Antibacterial Evaluation : Another investigation into novel benzoylurea derivatives highlighted their antifungal and antibacterial properties, indicating the importance of substituents in enhancing biological activity against specific pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
